1-Methylcyclopent-2-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

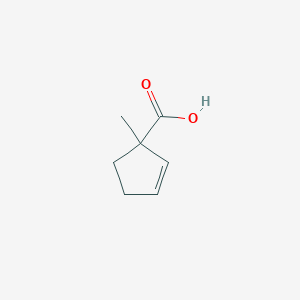

1-Methylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, featuring a carboxylic acid functional group and a methyl group attached to the cyclopentene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst to form the corresponding ester, which is then hydrolyzed to yield the carboxylic acid . Another method includes the oxidation of 1-methylcyclopentene using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.

Substitution: Various nucleophiles can be used to replace the carboxylic acid group under acidic or basic conditions.

Major Products Formed:

Oxidation: Dicarboxylic acids or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Compounds with different functional groups replacing the carboxylic acid.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

1-Methylcyclopent-2-ene-1-carboxylic acid has been identified as a potential candidate for various pharmaceutical applications due to its biochemical properties:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it useful in drug formulation. For instance, it has been utilized as an enzyme inhibitor in studies focusing on preventing the formation of harmful metabolites such as hippuric acid through methyl esterification processes .

Preservative Use

The compound is also employed as a preservative in pharmaceuticals and cosmetics. Its ability to inhibit microbial growth contributes to extending the shelf life of products without compromising safety .

Applications in Biochemistry

In biochemistry, this compound serves several functions:

Biodegradability

This compound is noted for its biodegradability, which is crucial for environmentally friendly chemical products. Its breakdown products are less harmful, making it suitable for use in formulations aimed at reducing environmental impact .

Research Studies

Several studies have explored the compound's potential in various biochemical assays. For example, kinetic studies have demonstrated its efficacy as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This property is significant for cosmetic applications targeting skin pigmentation disorders .

Study on Enzyme Inhibition

A notable study focused on the kinetic properties of this compound as an inhibitor of mushroom tyrosinase. The findings indicated that the compound effectively reduces enzyme activity, suggesting its potential in developing skin-whitening agents .

Preservative Efficacy in Cosmetics

Another case study evaluated the effectiveness of this compound as a preservative in cosmetic formulations. The results showed a significant reduction in microbial contamination compared to control samples without the compound, highlighting its utility in maintaining product integrity over time .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 1-methylcyclopent-2-ene-1-carboxylic acid exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary depending on the context of its use .

Comparaison Avec Des Composés Similaires

2-Methyl-1-cyclopentene-1-carboxylic acid: Similar structure but with the methyl group in a different position.

Cyclopentene-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.

Cyclopentane-1-carboxylic acid: Saturated version of the compound, with different reactivity.

Uniqueness: The presence of both a methyl group and a carboxylic acid group on the cyclopentene ring provides distinct chemical properties compared to its analogs .

Activité Biologique

1-Methylcyclopent-2-ene-1-carboxylic acid (MCPCA) is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

This compound is characterized by its unique cyclopentene structure, which influences its reactivity and biological interactions. The molecular formula is C7H10O2, and it exhibits properties typical of carboxylic acids, including acidity and the ability to form esters.

The biological activity of MCPCA primarily stems from its ability to interact with various biomolecules. It has been shown to act as a ligand for specific receptors, modulating their activity through:

- Enzyme Inhibition : MCPCA inhibits certain enzymes, demonstrating potential as a therapeutic agent in conditions where enzyme regulation is crucial.

- Signal Transduction : The compound may influence cellular signaling pathways, impacting gene expression and metabolic processes.

Biological Activities

Research has highlighted several key biological activities associated with MCPCA:

- Antioxidant Properties : Studies indicate that MCPCA exhibits significant antioxidant activity, which can protect cells from oxidative stress and related damage.

- Antimicrobial Activity : MCPCA has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. This suggests potential applications in pharmaceuticals and food preservation.

- Anti-inflammatory Effects : Preliminary studies suggest that MCPCA may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

- Antioxidant Activity : A study demonstrated that MCPCA effectively scavenged free radicals in vitro, with an IC50 value comparable to established antioxidants. This suggests its potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Efficacy : In a series of tests against common pathogens, MCPCA showed inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli, indicating moderate to strong antimicrobial activity .

- Enzyme Inhibition : MCPCA was found to inhibit the activity of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition constant (Ki) was determined to be approximately 5 µM, suggesting significant potential for anti-inflammatory drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of MCPCA, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | MCPCA Structure | Antioxidant, Antimicrobial |

| Cyclopentane-1,3-dione | Cyclopentane Structure | Moderate Antioxidant |

| 2-Methylcyclopent-2-en-1-carboxylic acid | 2-Methylcyclopentane Structure | Low Antimicrobial |

Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for developing anti-inflammatory drugs.

- Cosmetic Industry : Due to its antioxidant and antimicrobial properties, MCPCA can be utilized as a preservative in cosmetic formulations .

- Food Preservation : Its ability to inhibit microbial growth could be harnessed in food preservation strategies.

Propriétés

IUPAC Name |

1-methylcyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSACGMRDLYHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.